

Application Notes and Protocols for Electrophysiological Recording with Z944

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Compound of Interest

Compound Name: Z944

Cat. No.: B611919

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Z944**, a potent and selective T-type calcium channel antagonist, in electrophysiological studies. The information is intended to assist researchers in designing, executing, and interpreting experiments aimed at understanding the role of T-type calcium channels in various physiological and pathophysiological processes.

Introduction to Z944

Z944 is a state-dependent, piperidine-based small molecule that potently blocks all three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) with nanomolar affinity.^[1] It exhibits high selectivity for T-type channels over other voltage-gated ion channels, making it a valuable pharmacological tool for dissecting the specific contributions of these channels to neuronal excitability, synaptic transmission, and cellular signaling.^[1] T-type calcium channels are low-voltage activated channels that play a crucial role in shaping neuronal firing patterns, particularly burst firing, and are implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and sleep disturbances.^{[2][3]}

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the effects of **Z944** on T-type calcium channels.

Table 1: Inhibitory Potency of **Z944** on Human T-type Calcium Channel Subtypes

Channel Subtype	IC50 (nM)	Reference
hCaV3.1	50	
hCaV3.2	160	
hCaV3.3	110	

Table 2: Effects of **Z944** on T-type Calcium Current Properties

Parameter	Effect of Z944	Concentration	Cell Type	Reference
Peak Current Amplitude	Significant reduction (40-50% inhibition)	2 μ M	Lamina I spinal neurons	[1]
Current Reduction (at -50 mV)	~45%	2 μ M	Lamina I spinal neurons	[1]
High-Voltage Activated Ca ²⁺ Current (at 0 mV)	No significant effect	2 μ M	Lamina I spinal neurons	[1]

Table 3: Effects of **Z944** on Neuronal Excitability

Parameter	Effect of Z944	Concentration	Cell Type	Reference
Action Potential Firing Rate	Attenuated in over 50% of neurons	Not specified	Laminae I/II spinal neurons	[4]
Action Potential Afterdepolarization	Visible reduction	2 μ M	Lamina I spinal neurons	[1]
Burst Firing	Completely abolished	1 μ M	Thalamic reticular nucleus neurons	[5]
Low-Threshold Spiking	Eliminated	1 μ M	Thalamic reticular nucleus neurons	[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods from the literature and can be adapted for specific experimental needs.

Protocol 1: Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents in Spinal Cord Slices

This protocol is adapted from Harding et al. (2021) and is suitable for characterizing the effects of **Z944** on T-type calcium currents in neurons within acute tissue slices.[1]

1. Slice Preparation:

- Anesthetize an adult rat according to approved institutional animal care protocols.
- Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF).
- Rapidly dissect the spinal cord and prepare parasagittal slices (e.g., 300 μ m thick) using a vibratome in ice-cold, oxygenated slicing solution.
- Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

2. Solutions:

- Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, and 10 glucose, bubbled with 95% O₂ / 5% CO₂.
- Internal Pipette Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
- To isolate calcium currents, add tetrodotoxin (TTX, e.g., 0.5 μ M) to the recording aCSF to block voltage-gated sodium channels and a potassium channel blocker like tetraethylammonium (TEA, e.g., 20 mM) can also be included.

3. Recording Procedure:

- Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated recording aCSF.
- Visualize lamina I/II neurons using differential interference contrast (DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M Ω when filled with internal solution.
- Establish a whole-cell patch-clamp configuration on a target neuron.
- Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure the removal of T-type channel inactivation.

4. Voltage Protocol and Data Acquisition:

- To elicit T-type currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 200 ms) from a holding potential of -90 mV.
- Acquire data at a sampling rate of 10-20 kHz and filter at 2-5 kHz.
- After obtaining a stable baseline recording, perfuse the slice with **Z944** at the desired concentration (e.g., 1 μ M) for 5-10 minutes and repeat the voltage protocol.
- A vehicle control (e.g., DMSO) should be performed in a separate set of experiments.

5. Data Analysis:

- Measure the peak inward current at each voltage step before and after **Z944** application.
- Construct current-voltage (I-V) relationships to visualize the voltage-dependence of the current.
- Calculate the percentage of current inhibition at the peak of the I-V curve.

Protocol 2: Current-Clamp Recording of Neuronal Firing Properties

This protocol is designed to assess the impact of **Z944** on the firing patterns of neurons, such as tonic and burst firing.

1. Slice and Cell Preparation:

- Prepare acute brain slices (e.g., from the thalamus) or cultured neurons as described in Protocol 1 or other standard procedures.

2. Solutions:

- Recording aCSF: Same as in Protocol 1.
- Internal Pipette Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, adjusted to pH 7.3 with KOH.

3. Recording Procedure:

- Establish a whole-cell current-clamp configuration.
- Measure the resting membrane potential of the neuron.
- Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments for 500 ms) to characterize the neuron's firing properties.
- To specifically investigate burst firing, first hyperpolarize the neuron (e.g., to -80 mV) to deactivate T-type channels, and then apply a depolarizing current step.

4. **Z944** Application and Data Acquisition:

- After characterizing the baseline firing patterns, perfuse the slice with **Z944** at the desired concentration.
- Repeat the current injection protocol to assess the effects of **Z944** on firing frequency, action potential threshold, afterhyperpolarization, and burst parameters (e.g., number of spikes per burst, inter-spike interval).

5. Data Analysis:

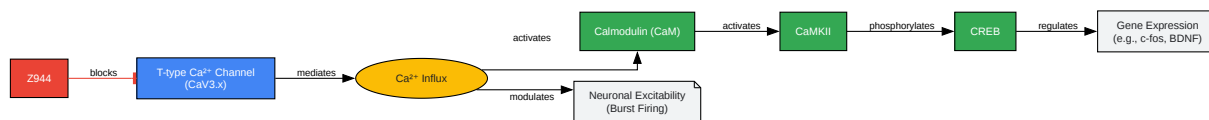
- Quantify the number of action potentials elicited by each depolarizing current step before and after **Z944** application.

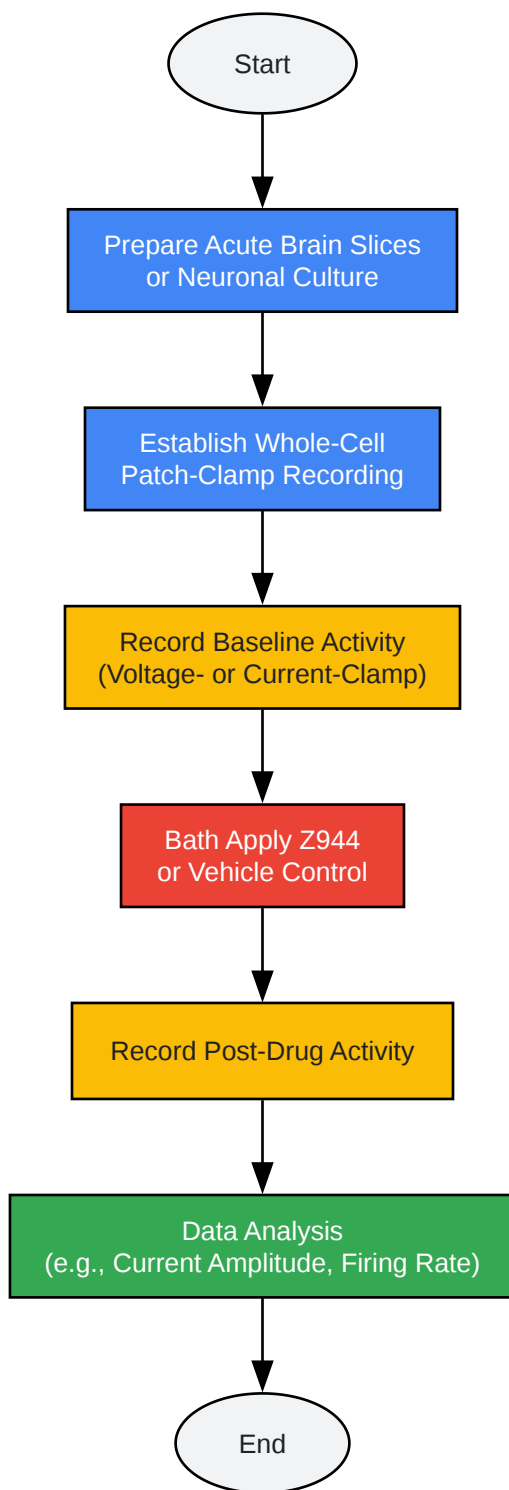
- Analyze changes in action potential waveform characteristics.
- For burst firing neurons, quantify the changes in burst duration and the number of spikes within a burst.

Mandatory Visualizations

Signaling Pathways

Calcium influx through T-type channels can initiate a cascade of intracellular signaling events that modulate neuronal function and gene expression. The following diagram illustrates a key downstream signaling pathway involving Calmodulin (CaM) and Calmodulin-dependent protein kinase II (CaMKII), which can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein).[\[6\]](#)[\[7\]](#)





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